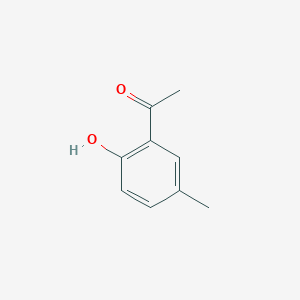

2-Hydroxy-5-methylacetophenone

Descripción

Propiedades

IUPAC Name |

1-(2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPDFBFVMJNGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061702 | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Hydroxy-5-methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210.00 °C. @ 760.00 mm Hg | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Hydroxy-5-methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2022/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1450-72-2 | |

| Record name | 2′-Hydroxy-5′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-hydroxy-5-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Hydroxy-5-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-5-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11661U1ZEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C | |

| Record name | 2'-Hydroxy-5'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Hydroxy-5-methylacetophenone

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile aromatic ketone. The information is curated for professionals in research and development, with a focus on data presentation and experimental context.

Chemical Identity and Structure

This compound, also known as 2-acetyl-4-methylphenol, is an organic compound belonging to the class of alkyl-phenylketones.[1] Its chemical structure consists of an acetophenone (B1666503) core substituted with a hydroxyl group at position 2 and a methyl group at position 5.

-

IUPAC Name : 1-(2-hydroxy-5-methylphenyl)ethanone[2]

-

Synonyms : 2'-Hydroxy-5'-methylacetophenone, 2-Acetyl-4-methylphenol, 2-Acetyl-p-cresol[1]

-

CAS Number : 1450-72-2[2]

-

Molecular Formula : C₉H₁₀O₂[2]

-

Canonical SMILES : CC1=CC(=C(C=C1)O)C(=O)C[2]

-

InChI : InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3[2]

-

InChIKey : YNPDFBFVMJNGKZ-UHFFFAOYSA-N[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear reference for experimental design and handling.

| Property | Value | Source(s) |

| Molecular Weight | 150.17 g/mol | [2][3] |

| Appearance | Colourless to pale yellow crystalline powder | [4] |

| Melting Point | 45-49 °C | [3] |

| Boiling Point | 112-114 °C at 12 mmHg | [5] |

| Flash Point | > 110 °C (> 230 °F) | [6] |

| Density | 1.079 g/cm³ | [5] |

| Solubility | Practically insoluble or insoluble in water. Soluble in ethanol (B145695) and chloroform. | [2][4][7] |

| Odor | Sweet, heavy-floral, somewhat herbaceous aroma | [1][2] |

Chemical and Spectroscopic Properties

This section details the chemical reactivity and spectroscopic data for this compound.

Chemical Stability and Reactivity:

-

The compound is stable under recommended storage conditions.[3]

-

It is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents.[3][7]

-

Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.

Spectroscopic Data:

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR | Spectra available, providing information on proton environments. | [2] |

| ¹³C NMR | Chemical shifts have been reported in Chloroform-d. | [8] |

| Infrared (IR) | FTIR spectra (KBr-Pellet and ATR-Neat) are available. | [2] |

| Mass Spectrometry (MS) | GC-MS data shows major peaks at m/z 135 and 150. | [2][9] |

| Raman Spectra | FT-Raman spectra have been recorded. | [2] |

Synthesis and Reactions

This compound is a valuable intermediate in organic synthesis.[7] A common method for its preparation is the Fries rearrangement of p-cresyl acetate (B1210297).

Experimental Protocol: Fries Rearrangement for the Synthesis of this compound

This protocol describes the synthesis of this compound from p-cresyl acetate using anhydrous aluminum chloride as a catalyst. The Fries rearrangement is a standard method for converting phenolic esters to hydroxyaryl ketones.[10]

-

Reaction Setup : Mix p-cresyl acetate (50 ml) with anhydrous AlCl₃ (120 g) in a suitable reaction vessel.

-

Heating : Heat the reaction mixture at 120°C for 45 minutes using an oil bath.

-

Decomposition : After heating, decompose the reaction mixture with ice-cold water containing a small amount of HCl. This will yield the crude ketone.

-

Purification : Purify the crude product by dissolving it in acetic acid and then allowing the solution to precipitate by adding it dropwise with constant stirring.

-

Isolation : A greenish-white solid product is obtained.

-

Characterization : The final product has a reported melting point of 50°C and a yield of 38 g.

Caption: Workflow for the synthesis of this compound via Fries Rearrangement.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis [11]

This protocol outlines the synthesis of chalcone derivatives from this compound and an aromatic aldehyde.

-

Reaction Mixture : Prepare a mixture of this compound (0.2 mmol), an aromatic aldehyde (e.g., benzaldehyde, 0.2 mmol), and a catalytic amount of piperidine (B6355638) in 15 ml of 96% ethanol.

-

Stirring : Stir the reaction mixture at 25°C for 3 hours.

-

Isolation : A solid will form in the reaction mixture. Filter the solid to obtain the crude product.

-

Purification : Recrystallize the solid from ethanol to obtain the pure chromenone product. After evaporation of the solvent from the filtrate, the resulting solid (chalcones) can be recrystallized from methanol.

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt Condensation.

Applications and Biological Relevance

This compound has several applications in both industrial and research settings.

-

Flavoring Agent : It is used as a flavoring agent in food.[2]

-

Synthetic Intermediate : It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[7][10] For example, it is used to produce 2-ethyl-4-methyl-phenol.[7]

-

Biological Activity : While extensive research on its biological pathways is limited, some studies have reported acaricidal properties for related compounds like 2'-Hydroxy-4'-methylacetophenone.[12] Additionally, derivatives of 2,4-dihydroxy-5-methylacetophenone have shown antibacterial effects, suggesting potential applications in agricultural preparations.[13] The compound itself has been identified in natural products such as coffee.[1]

No specific signaling pathways involving this compound have been detailed in the reviewed literature. Further research is required to elucidate its mechanisms of action and potential roles in biological systems.

Safety and Handling

GHS Hazard Classification:

-

Skin Irritation (Category 2) : Causes skin irritation.[2][3]

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2][3]

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash skin thoroughly after handling.[3]

-

Store in a well-ventilated place and keep the container tightly closed.[3]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][14]

References

- 1. Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529) - FooDB [foodb.ca]

- 2. This compound | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westliberty.edu [westliberty.edu]

- 4. 2'-HYDROXY-5'-METHYLACETOPHENONE | 1450-72-2 | INDOFINE Chemical Company [indofinechemical.com]

- 5. chembk.com [chembk.com]

- 6. 2′-羟基-5′-甲基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2'-Hydroxy-5'-methylacetophenone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Hydroxy-5-methylacetophenone, a key intermediate in the pharmaceutical and fine chemical industries. This document details the core synthetic methodologies, including the Fries rearrangement and Friedel-Crafts acylation, providing in-depth experimental protocols and quantitative data to support research and development.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two classical organic reactions: the Fries rearrangement of p-cresyl acetate (B1210297) and the Friedel-Crafts acylation of p-cresol (B1678582). Both methods offer viable routes to the target molecule, with variations in reaction conditions influencing yield and purity.

Fries Rearrangement of p-Cresyl Acetate

The Fries rearrangement is a robust method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves the intramolecular migration of an acyl group to the aromatic ring.[1][2]

The reaction of p-cresyl acetate with a Lewis acid catalyst leads to the formation of an acylium ion intermediate. This electrophile then attacks the aromatic ring, primarily at the ortho position to the hydroxyl group, to yield this compound. The temperature of the reaction can influence the regioselectivity, with higher temperatures generally favoring the ortho product.

A greener alternative to the traditional Fries rearrangement involves the use of a solid composite catalyst and microwave irradiation. This method aims to reduce the generation of aluminum-containing waste and minimize equipment corrosion.[3]

Friedel-Crafts Acylation of p-Cresol

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[4] In this pathway, p-cresol is acylated using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like AlCl₃.[5][6]

The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of p-cresol. The hydroxyl and methyl groups on the p-cresol ring are ortho, para-directing activators. Due to the steric hindrance from the methyl group, the acylation predominantly occurs at the ortho position to the hydroxyl group, leading to the formation of this compound.

Data Presentation

The following tables summarize the quantitative data for the key synthesis pathways of this compound.

Table 1: Fries Rearrangement of p-Cresyl Acetate

| Parameter | Value | Reference |

| Starting Material | p-Cresyl acetate | [1] |

| Catalyst | Anhydrous AlCl₃ | [1] |

| Reactant Ratio | 50 ml p-cresyl acetate to 120 g AlCl₃ | [1] |

| Temperature | 120°C | [1] |

| Reaction Time | 45 minutes | [1] |

| Yield | 38 g | [1] |

| Melting Point | 50°C | [1] |

Table 2: Microwave-Assisted Fries Rearrangement

| Parameter | Value | Reference |

| Starting Material | 4-Nonylphenol and acetic acid (to form the ester in situ) | [3] |

| Catalyst | Solid composite catalyst (silica gel loaded composite chloride salt) | [3] |

| Solvent | n-Hexane | [3] |

| Treatment | Microwave irradiation | [3] |

| Note | This method produces a derivative, 2-hydroxy-5-nonyl acetophenone (B1666503). | [3] |

Table 3: Friedel-Crafts Acylation of p-Cresol (Adapted from Toluene Acylation)

| Parameter | Value | Reference |

| Starting Material | p-Cresol | [5][6] |

| Acylating Agent | Acetyl chloride or Acetic anhydride | [5][7] |

| Catalyst | Anhydrous AlCl₃ | [5][8] |

| Solvent | Dichloromethane (B109758) | [5][8] |

| Temperature | 0-5°C (addition), then room temperature | [6] |

| Reaction Time | 1-2 hours at room temperature | [6] |

| Work-up | Quenching with ice and HCl, extraction, and washing | [5][6] |

| Note | Yield and purity are expected to be high, with the primary product being the ortho-acylated isomer. |

Experimental Protocols

Fries Rearrangement of p-Cresyl Acetate

Materials:

-

p-Cresyl acetate (50 ml)

-

Anhydrous aluminum chloride (120 g)

-

Ice cold water

-

Hydrochloric acid (HCl)

-

Glacial acetic acid

Procedure:

-

In a reaction vessel, mix p-cresyl acetate (50 ml) with anhydrous aluminum chloride (120 g).

-

Heat the mixture at 120°C for 45 minutes in an oil bath.

-

After the reaction is complete, cool the mixture.

-

Decompose the reaction mixture by carefully adding it to ice-cold water containing a small amount of HCl. This will produce a crude ketone.

-

Purify the crude product by dissolving it in glacial acetic acid.

-

Allow the solution to fall drop by drop with constant stirring to precipitate the purified product.

-

Filter the resulting greenish-white solid.

-

The expected yield is approximately 38 g with a melting point of 50°C.[1]

Friedel-Crafts Acylation of p-Cresol

Materials:

-

p-Cresol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5°C in an ice bath.

-

In a separate dry beaker, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Transfer the acetyl chloride solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature between 0-5°C.

-

Prepare a solution of p-cresol (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the p-cresol solution dropwise to the reaction mixture while keeping the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the dichloromethane using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

Caption: Fries Rearrangement of p-Cresyl Acetate.

Caption: Friedel-Crafts Acylation of p-Cresol.

Caption: Experimental Workflow for Fries Rearrangement.

References

- 1. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime - Google Patents [patents.google.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activities of 2-Hydroxy-5-methylacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-Hydroxy-5-methylacetophenone, an aromatic ketone, are a subject of growing interest in medicinal chemistry due to their wide range of biological activities.[1][2] The versatile scaffold of this compound allows for the synthesis of numerous derivatives, including chalcones and Schiff bases, which have demonstrated significant antimicrobial, antioxidant, and anticancer properties.[1][3][4][5] This guide provides a comprehensive overview of these biological activities, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to aid in research and development.

Antimicrobial Activity

Derivatives of this compound have shown considerable promise as antimicrobial agents against a variety of bacterial and fungal pathogens.[1] The structural modifications of the parent compound have led to the development of derivatives with enhanced efficacy, making them potential candidates for new therapeutics to address antimicrobial resistance.[3][6]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following table summarizes the antimicrobial activities of selected derivatives against different microorganisms.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

| 2,3,4-Trihydroxy-5-methylacetophenone | Bacillus cereus | 62.5 | - |

| Escherichia coli | 62.5 | - | |

| Klebsiella pneumoniae | 125 | - | |

| Mycobacterium smegmatis | 125 | - | |

| Staphylococcus aureus | 62.5 | - | |

| Staphylococcus epidermidis | 250 | - | |

| Staphylococcus simulans | 250 | - | |

| Semicarbazone Derivatives (General) | Various Bacteria & Fungi | Significant Activity | - |

| Chalcone Derivative (3c) | Staphylococcus aureus | 62.5 - 250 | - |

| Candida albicans | 62.5 - 250 | - | |

| Enterococcus faecalis | >250 | - | |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | - |

Note: "-" indicates data not available in the cited sources. MIC = Minimum Inhibitory Concentration.

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)

The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

1. Preparation of Microbial Inoculum:

- A standardized microbial suspension is prepared from a fresh culture of the test organism.

- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Compound Dilution:

- A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

3. Inoculation:

- Each well of the microtiter plate is inoculated with the standardized microbial suspension.[1] The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

4. Incubation:

- The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

5. Determination of MIC:

- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Antimicrobial Screening Workflow

The following diagram illustrates the general workflow for screening the antimicrobial activity of chemical compounds.

Antioxidant Activity

Several derivatives of this compound, particularly Schiff bases, have been investigated for their antioxidant properties.[4][7] These compounds can scavenge free radicals, which are implicated in various pathological conditions. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging and ferric-reducing antioxidant power (FRAP) assays.[4]

Quantitative Data: Antioxidant Activity

The antioxidant activity is commonly expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH | 157 | BHT | - |

| Schiff base of 2-hydroxy-5-methylbenzaldehyde (B1329341) and 3-amino-4-hydroxybenzenesulfonic acid | DPPH | Good activity | BHT | - |

| Methoxy-substituted Schiff base ligand | FRAP | Higher than BHT | BHT | - |

Note: "-" indicates data not available in the cited sources. BHT = Butylated hydroxytoluene.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol describes the procedure for assessing the antioxidant activity of this compound derivatives using the DPPH assay.

1. Preparation of DPPH Solution:

- A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

2. Reaction Mixture:

- Different concentrations of the test compound are added to the DPPH solution.

- A control sample containing the solvent and DPPH solution is also prepared.

- The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

3. Absorbance Measurement:

- The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

4. Calculation of Scavenging Activity:

- The percentage of DPPH radical scavenging activity is calculated using the following formula:

- % Scavenging = [(A_control - A_sample) / A_control] x 100

- Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

5. Determination of IC50:

- The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualization: Antioxidant Mechanism

The following diagram illustrates the proposed mechanism of free radical scavenging by phenolic compounds like this compound derivatives.

Anticancer Activity

Certain derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines.[8][9] For instance, 2'-Hydroxy-4',5'-dimethoxyacetophenone has shown strong anti-cancer activity against human acute leukemia cells.[8] Another derivative, 2'-Hydroxy-5'-methoxyacetophenone, has exhibited anti-ovarian cancer activity and has been shown to inhibit the NF-κB signaling pathway.[9]

Quantitative Data: Anticancer Activity

The anticancer activity is typically reported as the IC50 value, representing the concentration of the compound that inhibits 50% of cell growth or viability.

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) |

| 2'-Hydroxy-5'-methoxyacetophenone | PA-1 (Ovarian) | 271 |

| Caov-3 (Ovarian) | 326 | |

| SK-OV-3 (Ovarian) | 405 | |

| 5'-(1-methoxy-3-methyl-carbazolyl)methyl-2'-hydroxychalcone (6a) | LU-1 (Lung) | 23.97 - 80.19 |

| Hep-G2 (Liver) | 23.97 - 80.19 | |

| MCF-7 (Breast) | 23.97 - 80.19 | |

| P338 (Leukemia) | 23.97 - 80.19 | |

| SW480 (Colon) | 23.97 - 80.19 |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding:

- Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

2. Compound Treatment:

- The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization of Formazan:

- A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

- The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

6. Calculation of Cell Viability:

- Cell viability is calculated as a percentage of the control (untreated cells).

7. Determination of IC50:

- The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Visualization: NF-κB Signaling Pathway Inhibition

The diagram below illustrates the inhibition of the NF-κB signaling pathway, a mechanism of action for some this compound derivatives.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journaljpri.com [journaljpri.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review Article on Metal Complexes derived from 2’-hydroxyacetophenone based Schiff Base – Oriental Journal of Chemistry [orientjchem.org]

- 8. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylacetophenone, also known as 2-acetyl-4-methylphenol, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its utility in the production of various compounds, including chalcones and other biologically active molecules, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and relevant reaction pathways to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 45-48 °C | |

| Boiling Point | 210 °C at 760 mmHg | [1] |

| Flash Point | >110 °C (>230 °F) | [2] |

Solubility Profile

The solubility of this compound has been characterized in various solvents, ranging from aqueous to organic systems. A compilation of available solubility data is presented in the following tables.

Qualitative and Predicted Aqueous Solubility

| Solvent | Solubility | Reference |

| Water | Insoluble/Practically insoluble | [1][3] |

| Water (Predicted) | 2.48 g/L |

Qualitative Solubility in Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble |

Quantitative Solubility Data

Quantitative solubility data is crucial for applications such as formulation development and reaction optimization.

| Solvent System | Concentration | Observations | Reference |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (332.94 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.65 mM) | Clear solution | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.65 mM) | Clear solution | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (16.65 mM) | Clear solution |

Stability Profile

This compound is generally considered stable under standard laboratory conditions. However, its stability can be influenced by various factors, including incompatible materials and environmental conditions.

General Stability

The compound is reported to be stable under normal and recommended storage conditions.[3][4]

Incompatible Materials

Contact with the following substances should be avoided to prevent degradation:

-

Bases

-

Strong oxidizing agents

-

Acid anhydrides

-

Acid chlorides

Hazardous Decomposition Products

Upon decomposition, this compound may produce carbon monoxide (CO) and carbon dioxide (CO₂).

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of solubility and stability. The following sections outline standard experimental protocols that can be adapted for this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of purified water. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

For finer particles, centrifuge the vial to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable solvent (if necessary) to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Workflow for Solubility Determination:

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Stability Testing using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound and develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Forced degradation chambers (e.g., oven, photostability chamber)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

High-purity solvents for mobile phase preparation

Procedure:

-

Forced Degradation (Stress Testing):

-

Acid/Base Hydrolysis: Dissolve the compound in acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80-100 °C).

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be run in parallel.

-

-

Sample Preparation:

-

At specified time points, withdraw samples from the stress conditions.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. This may involve optimizing the mobile phase composition, flow rate, and column temperature.

-

Analyze the stressed samples and an unstressed control sample using the developed HPLC method.

-

-

Data Evaluation:

-

Identify and quantify the degradation products.

-

Calculate the percentage of degradation of this compound.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

General Workflow for Stability Testing:

Caption: General workflow for forced degradation stability testing.

Involvement in Chemical Synthesis: The Claisen-Schmidt Condensation

This compound is a key starting material in the Claisen-Schmidt condensation, a base-catalyzed reaction with an aromatic aldehyde to form chalcones (α,β-unsaturated ketones). These chalcones are important intermediates for the synthesis of flavonoids and other heterocyclic compounds.

Reaction Scheme

The overall reaction for the synthesis of a chalcone (B49325) derivative from this compound and a substituted benzaldehyde (B42025) is shown below.

Caption: General scheme of the Claisen-Schmidt condensation.

Mechanism of the Claisen-Schmidt Condensation

The mechanism involves the formation of an enolate ion from this compound, which then acts as a nucleophile.

Caption: Mechanism of the Claisen-Schmidt condensation.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound for professionals in research and drug development. The presented data and protocols offer a solid foundation for handling, formulating, and utilizing this compound in various scientific applications. While general stability characteristics are known, further quantitative studies, particularly forced degradation kinetics, would be beneficial for a more complete understanding of its degradation profile. The outlined experimental procedures provide a framework for conducting such investigations. The role of this compound in the Claisen-Schmidt condensation highlights its importance as a synthetic building block.

References

A Comprehensive Technical Guide to 2-Hydroxy-5-methylacetophenone: Structural Analogs, Isomers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Hydroxy-5-methylacetophenone, a significant aromatic ketone, and its diverse structural analogs and isomers. The document details the physicochemical properties, synthesis methodologies, biological activities, and spectroscopic characterization of these compounds. It is designed to serve as a critical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

This compound, also known as 2-acetyl-4-methylphenol, is a substituted acetophenone (B1666503) with the chemical formula C₉H₁₀O₂.[1][2] It serves as a valuable intermediate in various organic syntheses.[3] Its properties, along with those of key isomers, are summarized below.

Table 1: Physicochemical Data of this compound and Its Isomers

| Property | This compound | 2-Hydroxy-3-methylacetophenone | 2-Hydroxy-4-methylacetophenone |

| IUPAC Name | 1-(2-hydroxy-5-methylphenyl)ethanone[1] | 1-(2-hydroxy-3-methylphenyl)ethanone | 1-(2-hydroxy-4-methylphenyl)ethanone |

| Synonyms | o-Acetyl-p-cresol, 2'-Hydroxy-5'-methylacetophenone[1][3] | o-Acetyl-o-cresol | o-Acetyl-m-cresol |

| CAS Number | 1450-72-2[1] | 3389-67-1 | 875-59-2 |

| Molecular Formula | C₉H₁₀O₂[1] | C₉H₁₀O₂ | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol | 150.17 g/mol |

| Melting Point | 45-50 °C[4][5] | N/A | N/A |

| Boiling Point | 210 °C @ 760 mmHg[1] | 237 °C[6] | 242 °C[6] |

| Appearance | Colorless to pale yellow solid[1] | Liquid[6] | Liquid[6] |

| Solubility | Insoluble in water; Soluble in ethanol[1][3] | N/A | N/A |

Synthesis and Experimental Protocols

The synthesis of hydroxyacetophenones is most commonly achieved through two primary methods: the Friedel-Crafts acylation and the Fries rearrangement.[7] The Fries rearrangement is particularly effective for producing hydroxyacetophenones from phenolic esters.[7]

-

Friedel-Crafts Acylation: This method involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. For substituted phenols, it can be used to introduce an acetyl group, though regioselectivity can be a challenge. The reaction typically employs a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8][9]

-

Fries Rearrangement: This is an intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[7] It is a highly effective method for synthesizing ortho- and para-hydroxyacetophenones. For instance, p-cresyl acetate (B1210297) can be rearranged to form this compound.[5]

This protocol is adapted from established laboratory procedures for the Fries rearrangement of p-cresyl acetate.[5]

Materials:

-

p-Cresyl acetate (50 ml)

-

Anhydrous aluminum chloride (AlCl₃) (120 g)

-

Ice cold water

-

Dilute Hydrochloric acid (HCl)

-

Glacial acetic acid

Procedure:

-

Carefully mix p-cresyl acetate (50 ml) with anhydrous AlCl₃ (120 g) in a suitable reaction vessel.

-

Heat the mixture in an oil bath at 120°C for approximately 45 minutes.

-

After heating, cool the reaction mixture to room temperature.

-

Decompose the reaction complex by cautiously pouring the mixture into ice-cold water containing a small amount of concentrated HCl. This will produce a crude ketone product.

-

Purify the crude product by dissolving it in glacial acetic acid.

-

Induce crystallization by allowing the acetic acid solution to fall drop-by-drop into water with constant stirring.

-

Filter the resulting solid, wash with water, and dry to obtain this compound. The expected product is a greenish-white solid with a melting point of 50°C.[5]

Caption: General workflow for the synthesis of this compound via Fries rearrangement.

Structural Analogs, Isomers, and Biological Activities

The 2-hydroxyacetophenone (B1195853) scaffold is a versatile platform for developing compounds with a wide range of biological activities.[10][11] Modifications to the aromatic ring, such as altering substituent positions or introducing new functional groups, can significantly modulate pharmacological properties.

Derivatives of hydroxy-methylacetophenone have demonstrated notable activity against various bacterial and fungal strains.[10][11]

Table 2: Antimicrobial Activity of this compound Analogs

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2,3,4-Trihydroxy-5-methylacetophenone | Bacillus cereus | 62.5 | [10][11] |

| Escherichia coli | 62.5 | [10][11] | |

| Klebsiella pneumoniae | 125 | [10][11] | |

| Mycobacterium smegmatis | 125 | [10][11] | |

| Staphylococcus aureus | 62.5 | [10][11] | |

| Staphylococcus epidermidis | 250 | [10][11] | |

| Staphylococcus simulans | 250 | [10][11] | |

| 2,4-dihydroxy-5-methylacetophenone | Rice Blast, Tomato Gray Mold, Apple Rot, etc. | Good inhibitory effect, low IC₅₀ | [12] |

Certain benzonate derivatives of 2,4-dihydroxyacetophenone have been synthesized and identified as potent α-glucosidase inhibitors, suggesting a potential therapeutic application in managing diabetes.[13][14]

Table 3: α-Glucosidase Inhibitory Activity of Acetophenone Derivatives

| Compound Series | Activity | IC₅₀ Range (µM) | Key Finding | Reference |

| Benzonate derivatives of 3,5-dibromo-2,4-dihydroxyacetophenone (7a-7v) | Potent Inhibition | 1.68 - 7.88 | Compound 7u was 32-fold more active than acarbose (B1664774) and significantly reduced postprandial blood glucose in mice. | [14] |

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a test compound against a microbial strain.[10]

Materials:

-

Test compound (e.g., 2-methylacetophenone derivative)

-

Liquid growth medium (e.g., Mueller-Hinton Broth)

-

Standardized microbial suspension (e.g., 0.5 McFarland standard)

-

Sterile 96-well microtiter plate

-

Incubator

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the liquid growth medium directly within the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

-

MIC Determination: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for evaluating antimicrobial activity using the broth microdilution method.

Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, related phenolic and acetophenone compounds are known to modulate key cellular pathways involved in inflammation, oxidative stress, and cell survival.[[“]][16] These pathways represent plausible targets for this class of molecules.

-

MAPK Pathway: The mitogen-activated protein kinase pathway is crucial in responding to extracellular stimuli and can influence cell division, metabolism, and survival.[17]

-

NF-κB Pathway: A key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

-

Nrf2 Pathway: This is a primary regulator of the antioxidant response, protecting cells from oxidative damage.[16] Phytochemicals often activate this pathway to exert neuroprotective and anti-inflammatory effects.[[“]]

Caption: Plausible signaling pathways potentially modulated by acetophenone derivatives.

Spectroscopic Data

The structural characterization of this compound and its derivatives relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[18]

Table 4: Spectroscopic Data for this compound Derivatives

| Compound | Method | Key Chemical Shifts / Bands | Reference |

| This compound Condensation Product (Chalcone) | ¹H NMR (DMSO-d₆) | δ 2.27 (s, 3H, -CH₃), 6.98 (d, 1H, Ar-H), 7.37-7.58 (m, 8H, Ar-H) | [18] |

| ¹³C NMR (DMSO-d₆) | δ 20.42 (-CH₃), 118.30-159.59 (Ar-C), 192.07 (C=O) | [18] | |

| 2-Hydroxy-3-methylacetophenone | ¹H NMR (CDCl₃) | δ 12.05 (s, 1H, -OH), 2.24-2.30 (s, 3H, Ar-CH₃), 2.59-2.63 (s, 3H, -COCH₃), 6.50-8.10 (m, 3H, Ar-H) | [6] |

| IR (KBr) | 3410 cm⁻¹ (-OH), 1770 cm⁻¹ (C=O), 2910 cm⁻¹ (C-H) | [6] | |

| 2-Hydroxy-3-chloroacetophenone | IR (KBr) | 3405 cm⁻¹ (-OH), 1630 cm⁻¹ (C=O), 2910 cm⁻¹ (C-H) | [6] |

References

- 1. This compound | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. 2'-Hydroxy-5'-methylacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]

- 13. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. anygenes.com [anygenes.com]

- 17. Signaling Pathways | Tocris Bioscience [tocris.com]

- 18. op.niscpr.res.in [op.niscpr.res.in]

The Enigmatic Presence of 2-Hydroxy-5-methylacetophenone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylacetophenone, an aromatic ketone, has been identified as a naturally occurring compound in a select number of plant species. While its precise biological functions and concentrations remain an area of active investigation, its presence in commercially significant plants such as tobacco and coffee, as well as the pharmaceutically relevant yew tree, warrants a closer examination. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, its biosynthetic origins, and the methodologies for its detection and quantification.

Natural Occurrence

To date, this compound has been reported in the following plant species:

-

Taxus canadensis (Canadian Yew): A coniferous shrub known for producing a variety of secondary metabolites, including the anticancer drug paclitaxel. The presence of this compound in this species suggests a potential role in its complex chemical defense system.[1]

-

Nicotiana tabacum (Tobacco): A commercially cultivated plant whose leaves are a rich source of numerous alkaloids and other organic compounds.[1]

-

Coffea arabica (Arabica Coffee): One of the most widely consumed coffee species, valued for its aromatic beans.[2]

-

Coffea canephora (Robusta Coffee): The second most popular coffee species, known for its high caffeine (B1668208) content and bold flavor.[2]

While the presence of this compound in these plants is documented, quantitative data on its concentration remains largely unavailable in the current scientific literature. Further research is required to determine the typical abundance of this compound in various plant tissues and under different environmental conditions.

Biosynthesis

The biosynthesis of acetophenone (B1666503) derivatives in plants is understood to originate from the shikimate pathway .[3][4][5][6][7] This central metabolic route is responsible for the production of aromatic amino acids, including phenylalanine, which serves as a key precursor for a vast array of phenolic compounds.

The proposed biosynthetic route to acetophenones involves a β-oxidative chain-shortening process of cinnamic acid, a derivative of phenylalanine.[3] However, the specific enzymatic steps and intermediate compounds leading to the formation of this compound have not yet been fully elucidated. The diagram below illustrates the general flow from the shikimate pathway to the broader class of acetophenones.

Experimental Protocols

The extraction and quantification of this compound from plant matrices require robust analytical methodologies. While a universally standardized protocol for this specific compound is not yet established, the following sections outline general approaches based on the analysis of phenolic compounds in the identified plant species.

General Extraction Protocol for Phenolic Compounds

This protocol can be adapted for the extraction of this compound from various plant tissues.

1. Sample Preparation:

- Fresh plant material (leaves, needles, or beans) should be flash-frozen in liquid nitrogen immediately after collection to quench metabolic processes.

- Lyophilize the frozen tissue to remove water content.

- Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Solvent Extraction:

- Weigh a precise amount of the powdered plant material (e.g., 100 mg).[8][9]

- Add a suitable extraction solvent. A common choice for phenolic compounds is a mixture of methanol (B129727) and water (e.g., 80:20 v/v).[8][9]

- Vortex the mixture vigorously for several minutes to ensure thorough extraction.

- Sonication in an ultrasonic bath can be employed to enhance extraction efficiency.

- Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid plant material.[8][9]

- Carefully collect the supernatant.

- The extraction process can be repeated on the pellet to maximize the yield of the target compound.

- Combine the supernatants and filter through a 0.22 µm syringe filter to remove any remaining particulate matter.

The following diagram illustrates a general workflow for the extraction of phenolic compounds from a plant sample.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with a UV detector is a widely used technique for the quantification of phenolic compounds.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

A gradient elution is typically employed for the separation of complex plant extracts.

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[10]

-

Solvent B: Acetonitrile or methanol.[10]

-

The gradient program should be optimized to achieve good resolution of this compound from other compounds in the extract.

Detection:

-

The UV detector wavelength should be set at the maximum absorbance of this compound. A preliminary scan of a standard solution will determine the optimal wavelength.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the plant extract and determine the peak area of the analyte.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

A capillary column suitable for the analysis of phenolic compounds (e.g., a non-polar or medium-polarity column).

Sample Preparation:

-

The extracted sample may require derivatization (e.g., silylation) to increase the volatility and thermal stability of this compound.

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the extract. An initial temperature of around 60-80°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C is a common starting point.

-

Carrier Gas: Helium is typically used as the carrier gas.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient to capture the mass spectrum of the target compound and potential fragments.

Quantification:

-

Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

-

A calibration curve is generated using standard solutions of this compound.

-

The concentration in the sample is determined by comparing the peak area of a characteristic ion of the analyte to the calibration curve.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding signaling pathways that directly involve this compound in plants. Research on the signaling roles of other acetophenone derivatives, such as acetosyringone (B1664989) in plant-pathogen interactions, suggests that these compounds can have significant biological activities. Future research may uncover similar roles for this compound in plant defense or development.

Conclusion and Future Directions

The presence of this compound in several economically and medicinally important plant species presents an intriguing area for further research. While its natural occurrence is established, a significant knowledge gap exists concerning its concentration, specific biosynthetic pathway, and biological function. The development and validation of specific analytical methods for its quantification are crucial next steps. Elucidating the enzymatic machinery responsible for its synthesis from the shikimate pathway will provide valuable insights into the metabolic networks of these plants. Furthermore, investigating its potential role in signaling pathways could uncover novel applications in agriculture and drug development. This technical guide serves as a foundational resource to stimulate and guide future research into this enigmatic plant metabolite.

References

- 1. This compound | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 2'-Hydroxy-5'-methylacetophenone (FDB010529) - FooDB [foodb.ca]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. gacbe.ac.in [gacbe.ac.in]

- 5. The biosynthesis of shikimate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]

- 9. Validated method for phytohormone quantification in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcogres.com [phcogres.com]

Alternate names like 2'-Hydroxy-5'-methylacetophenone and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methylacetophenone, an aromatic ketone, is a compound of interest in various scientific fields, including flavor chemistry and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, alternate names, and available biological data. While direct experimental studies on the biological activities of 2'-Hydroxy-5'-methylacetophenone are limited in publicly available literature, this guide draws upon data from closely related analogs to infer potential therapeutic applications and signaling pathways, offering a valuable starting point for future research and drug development endeavors.

Chemical Identity and Properties

Alternate Names and Synonyms

The compound is known by a variety of names, which are crucial for comprehensive literature searches and chemical procurement.

| Primary Name | Synonyms |

| 2'-Hydroxy-5'-methylacetophenone | 1-(2-Hydroxy-5-methylphenyl)ethanone[1][2], 2-Hydroxy-5-methylacetophenone[1][2], Ethanone, 1-(2-hydroxy-5-methylphenyl)-[1][2], o-Acetyl-p-cresol[1][2], 2-ACETYL-4-METHYLPHENOL[1][2][3], 1-(2-Hydroxy-5-Methylphenyl)Ethan-1-One[1], 1-Hydroxy-2-acetyl-4-methylbenzene[1], Acetophenone (B1666503), 2'-hydroxy-5'-methyl-[1], 5'-METHYL-2'-HYDROXYACETOPHENONE[1] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2'-Hydroxy-5'-methylacetophenone is presented in the table below, providing essential information for experimental design and handling.

| Property | Value | Source |

| CAS Registry Number | 1450-72-2 | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | Colorless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma | [1] |

| Melting Point | 45-49 °C | [1] |

| Boiling Point | 112-114 °C at 12 mmHg | [3] |

| Solubility | Insoluble in water | [3] |

| IUPAC Name | 1-(2-hydroxy-5-methylphenyl)ethanone | [1][2] |

| InChI | InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3 | [1][2] |

| InChIKey | YNPDFBFVMJNGKZ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=C(C=C1)O)C(=O)C | [1][2] |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of 2'-Hydroxy-5'-methylacetophenone is scarce in the reviewed literature. However, studies on structurally similar compounds, particularly those with substitutions at the 2'-hydroxy and 5'-positions, provide valuable insights into its potential pharmacological effects.

Anti-inflammatory Activity (Inferred from 2'-Hydroxy-5'-methoxyacetophenone)

A study on 2'-Hydroxy-5'-methoxyacetophenone (2H5M), a close analog, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglia and RAW264.7 macrophage cells.[1] The primary mechanism of action was identified as the inhibition of the NF-κB signaling pathway.[1]

Based on the findings for 2H5M, it is hypothesized that 2'-Hydroxy-5'-methylacetophenone could similarly interfere with the NF-κB signaling cascade. This pathway is a cornerstone of the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Antioxidant Activity (Inferred from 2,3,4-trihydroxy-5-methylacetophenone)

A study on 2,3,4-trihydroxy-5-methylacetophenone, another related compound, demonstrated potent antioxidant activity.[4] Specifically, it exhibited strong DPPH radical scavenging activity with an IC50 value of 20.02 ± 0.14 μM, which was superior to the standard antioxidant, ascorbic acid (IC50 = 22.59 ± 0.30 μM).[4] This suggests that the hydroxyphenyl ketone scaffold, which is present in 2'-Hydroxy-5'-methylacetophenone, contributes to antioxidant effects.

Antimicrobial Activity (Inferred from Derivatives)

Derivatives of 2-hydroxy-4-methyl-5-chloro acetophenone have been synthesized and screened for antimicrobial activity against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Pseudomonas fluorescens, and Aspergillus niger.[5] This indicates that the core 2-hydroxyacetophenone (B1195853) structure could be a valuable template for the development of new antimicrobial agents.

Experimental Protocols (Based on Related Compounds)

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of the compound on adherent cell lines.[4][6]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Adherent cells (e.g., RAW264.7 macrophages, cancer cell lines)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2'-Hydroxy-5'-methylacetophenone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of 2'-Hydroxy-5'-methylacetophenone in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol, based on the one used for 2'-Hydroxy-5'-methoxyacetophenone, measures the anti-inflammatory effect by quantifying NO production in LPS-stimulated macrophages.[1]

Objective: To determine the effect of the compound on nitric oxide production.

Materials:

-

RAW264.7 cells

-

Complete culture medium

-

24-well plates

-

Lipopolysaccharide (LPS)

-

2'-Hydroxy-5'-methylacetophenone

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

Procedure:

-

Cell Seeding and Treatment: Seed RAW264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 2'-Hydroxy-5'-methylacetophenone for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant potential of a compound.[4][7][8]

Objective: To measure the free radical scavenging activity of the compound.

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well plate

Procedure:

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the compound (dissolved in methanol) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Quantitative Data Summary (Based on Related Compounds)

The following table summarizes the available quantitative biological data for compounds structurally related to 2'-Hydroxy-5'-methylacetophenone. This information can guide the design of future studies on the target compound.

| Compound | Assay | Cell Line/System | Result (IC50) | Reference |

| 2,3,4-Trihydroxy-5'-methylacetophenone | DPPH Radical Scavenging | Chemical Assay | 20.02 ± 0.14 µM | [4] |

| Ascorbic Acid (Reference) | DPPH Radical Scavenging | Chemical Assay | 22.59 ± 0.30 µM | [4] |

| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH Radical Scavenging | Chemical Assay | 157 µg/mL | [9] |

Conclusion and Future Directions

2'-Hydroxy-5'-methylacetophenone presents an interesting chemical scaffold with potential applications in drug discovery, particularly in the areas of anti-inflammatory, antioxidant, and antimicrobial research. While direct biological data for this specific compound is limited, the available information on its close analogs strongly suggests that it warrants further investigation.

Future research should focus on:

-

Systematic Biological Screening: Evaluating the anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities of 2'-Hydroxy-5'-methylacetophenone using the standardized protocols outlined in this guide.

-